molecular formula C19H16ClN5OS B11233408 3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11233408
M. Wt: 397.9 g/mol
InChI Key: LKNSEUPUSACEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a heterocyclic compound featuring a triazolothiadiazole core fused with a benzamide moiety. Its structure includes a 3-methyl-substituted triazolothiadiazole ring linked to a benzyl group at the 6-position, which is further connected to a 3-chloro-4-methylphenyl benzamide (Figure 1). The compound’s molecular formula is C₂₃H₁₉ClN₆OS, with a molecular weight of 486.95 g/mol .

The synthesis of such compounds typically involves coupling reactions between triazolothiadiazole precursors and functionalized benzamide derivatives. For example, analogous compounds are synthesized via condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives under catalytic conditions, as seen in related studies .

Properties

Molecular Formula

C19H16ClN5OS

Molecular Weight

397.9 g/mol

IUPAC Name

3-chloro-4-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H16ClN5OS/c1-11-3-6-15(9-16(11)20)17(26)21-10-13-4-7-14(8-5-13)18-24-25-12(2)22-23-19(25)27-18/h3-9H,10H2,1-2H3,(H,21,26)

InChI Key

LKNSEUPUSACEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)Cl

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

Thiosemicarbazide reacts with carbon disulfide (CS₂) in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. For the 3-methyl-substituted derivative, methyl hydrazinecarbodithioate is used instead.

Example Protocol:

  • Reactants: Methyl hydrazinecarbodithioate (1 eq), CS₂ (1.2 eq), KOH (2 eq).

  • Conditions: Reflux in ethanol (80°C, 6–8 h).

  • Yield: 72–85%.

Triazole Ring Cyclization

The thiadiazole intermediate undergoes cyclization with hydrazine hydrate or methylhydrazine to form the fused triazolo-thiadiazole system.

Example Protocol:

  • Reactants: 5-Amino-1,3,4-thiadiazole-2-thiol (1 eq), methylhydrazine (1.1 eq).

  • Conditions: Microwave irradiation (120°C, 15 min, DMF solvent).

  • Yield: 88%.

Functionalization of the Benzylamine Linker

The 4-(3-methyltriazolo-thiadiazol-6-yl)benzylamine intermediate is prepared via nucleophilic aromatic substitution or Suzuki coupling.

Bromination of Benzyl Position

4-Aminobenzyl bromide is reacted with the triazolo-thiadiazole core under basic conditions.

Example Protocol:

  • Reactants: Triazolo-thiadiazole (1 eq), 4-bromobenzylamine (1.2 eq), K₂CO₃ (2 eq).

  • Conditions: DMF, 80°C, 12 h.

  • Yield: 65–78%.

Reduction of Nitro Group

If starting from a nitro precursor (e.g., 4-nitrobenzyl derivative), catalytic hydrogenation with Pd/C in ethanol converts it to the amine.

Example Protocol:

  • Reactants: 4-Nitrobenzyltriazolo-thiadiazole (1 eq), H₂ (1 atm), 10% Pd/C (0.1 eq).

  • Conditions: Ethanol, RT, 4 h.

  • Yield: 92%.

Synthesis of 3-Chloro-4-Methylbenzoyl Chloride

The acyl chloride precursor is prepared from 3-chloro-4-methylbenzoic acid.

Chlorination of Benzoic Acid

3-Chloro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

Example Protocol:

  • Reactants: 3-Chloro-4-methylbenzoic acid (1 eq), SOCl₂ (3 eq).

  • Conditions: Reflux (70°C, 4 h), solvent-free.

  • Yield: 95%.

Coupling Reaction to Form the Final Amide

The benzylamine intermediate is coupled with 3-chloro-4-methylbenzoyl chloride using a coupling agent.

Schotten-Baumann Reaction

A classical method for amide bond formation under basic aqueous conditions.

Example Protocol:

  • Reactants: 4-(3-Methyltriazolo-thiadiazol-6-yl)benzylamine (1 eq), 3-chloro-4-methylbenzoyl chloride (1.1 eq), NaOH (2 eq).

  • Conditions: Dichloromethane/water biphasic system, 0°C to RT, 2 h.

  • Yield: 68%.

EDCI/HOBt-Mediated Coupling

Modern method for higher efficiency and reduced side reactions.

Example Protocol:

  • Reactants: Benzylamine (1 eq), acyl chloride (1.05 eq), EDCI (1.2 eq), HOBt (1.2 eq).

  • Conditions: DMF, RT, 6 h.

  • Yield: 82–90%.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures.

Example Protocol:

  • Solvent System: Ethanol/water (3:1).

  • Purity: >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.82–7.25 (m, 7H, Ar-H), 4.62 (d, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

  • MS (ESI) : m/z 467.1 [M+H]⁺.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization steps (e.g., triazole formation from 8 h to 15 min).

Green Chemistry Approaches

Use of water as a solvent for amide coupling improves sustainability without compromising yield.

Challenges and Solutions

  • Regioselectivity in Triazole Formation : Controlled stoichiometry of methylhydrazine ensures selective 3-methyl substitution.

  • Acyl Chloride Stability : Freshly prepared acyl chloride minimizes hydrolysis during coupling .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antiviral, and anticancer properties. It has been studied as a potential therapeutic agent for various diseases.

    Materials Science: Due to its unique structural features, the compound has been investigated for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name Substituents on Triazolothiadiazole Core Key Functional Groups Reported Bioactivity Reference
Target Compound 3-methyl, 6-(3-chloro-4-methylphenyl) Benzamide, chloromethylphenyl Inferred antimicrobial
N-(benzo[d]thiazol-2-yl)-2-(3-pyridinyl) derivatives 3-pyridinyl, benzothiazole Benzothiazole, pyridine Antibacterial, antifungal
3-Pyridinyl-6-carboxylate derivatives 3-pyridinyl, carboxylate Pyridine, carboxylate Vasodilation
Methoxyphenyl-thiazolo-triazole derivative Methoxyphenyl, thiazolo-triazole Methoxyphenyl, ethanediamide Unspecified
3-Methyl-6-trichloromethyl derivative 3-methyl, 6-trichloromethyl Trichloromethyl Structural stability (X-ray)

Key Observations:

In contrast, pyridinyl derivatives (e.g., –2) may exhibit higher solubility due to polar aromatic nitrogen . The trichloromethyl group in introduces strong electron-withdrawing effects, which could reduce metabolic stability compared to the target’s chloro-methylphenyl group .

Benzamide Moiety :

  • The benzamide group in the target compound and derivatives provides hydrogen-bonding capability, likely enhancing interactions with biological targets like enzymes or receptors . This contrasts with ’s carboxylate derivatives, which prioritize ionic interactions for vasodilation .

Biological Activity :

  • Pyridinyl-substituted triazolothiadiazoles (–2) show diverse activities: antimicrobial () vs. vasodilation (). This suggests that the 6-position substituent (e.g., benzamide vs. carboxylate) dictates target specificity .
  • The chloro-methylphenyl group in the target compound may confer antimicrobial properties similar to ’s benzothiazole derivatives, though empirical data are needed .

Pharmacological and Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP is estimated to be higher than pyridinyl derivatives (–2) due to its chloro-methylphenyl group, favoring blood-brain barrier penetration .
  • Thermodynamic Stability : The 3-methyl group on the triazolothiadiazole core (shared with ) likely improves conformational stability, as evidenced by X-ray crystallography in analogous structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide?

  • Methodology :

  • Step 1 : Synthesize the triazolo-thiadiazole core via cyclocondensation of 4-amino-5-(aryl)-1,2,4-triazole-3-thiol derivatives with trichloroacetic acid in phosphoryl chloride (POCl₃) under reflux (24 hours). This method ensures high regioselectivity .
  • Step 2 : Functionalize the benzyl position by coupling the triazolo-thiadiazole intermediate with 3-chloro-4-methylbenzamide via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the structural characterization of this compound validated?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks using deuterated DMSO (δ 7.8–8.2 ppm for triazole protons; δ 160–165 ppm for carbonyl carbons) .
  • X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between triazole and benzamide moieties) using single-crystal diffraction data (R factor < 0.05) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .

Q. What initial biological screening methods are recommended for this compound?

  • Assays :

  • Antifungal Activity : Test against Candida albicans using broth microdilution (MIC ≤ 8 µg/mL indicates potency) .
  • Enzyme Inhibition : Screen against 14-α-demethylase (CYP51) via UV-Vis spectroscopy (IC₅₀ determination using ketoconazole as a control) .
  • Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK293) using MTT assays (IC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How to design molecular docking studies to predict interactions with fungal CYP51?

  • Protocol :

  • Protein Preparation : Retrieve CYP51 structure (PDB: 3LD6), remove water molecules, and add polar hydrogens using AutoDock Tools .
  • Ligand Preparation : Generate 3D conformers of the compound (with optimized geometry) and assign Gasteiger charges.
  • Docking Parameters : Use Lamarckian genetic algorithm (50 runs, population size 150). Validate poses by RMSD clustering (<2.0 Å) and analyze hydrogen bonds with Thr315/Arg96 residues .

Q. How to resolve contradictions in reported biological activity data (e.g., variable MIC values across studies)?

  • Troubleshooting :

  • Standardize Assays : Use CLSI guidelines for antifungal testing (identical inoculum size, RPMI-1640 medium, 48-hour incubation) .
  • Check Compound Integrity : Verify purity via HPLC (retention time ±0.1 min) and stability in DMSO stock solutions (store at -80°C) .
  • Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate strain-specific resistance or assay artifacts .

Q. What strategies improve synthetic yield and purity of the triazolo-thiadiazole intermediate?

  • Optimization :

  • Cyclization Catalyst : Replace POCl₃ with PCl₅ in dichloroethane (yield increases from 60% to 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes (80°C, 300 W) while maintaining 90% yield .
  • Byproduct Removal : Use aqueous NaHCO₃ washes to eliminate unreacted trichloroacetic acid .

Q. How to analyze structure-activity relationships (SAR) for bioactivity optimization?

  • SAR Framework :

  • Triazole Modifications : Replace the 3-methyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance CYP51 binding (ΔG < -9 kcal/mol) .
  • Benzamide Variations : Introduce para-substituents (e.g., NO₂, OCH₃) and correlate logP values with antifungal potency (r² > 0.8) .
  • QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs; validate with leave-one-out cross-validation (q² > 0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.